Tert-butyl N-[1-(5-bromopyrazin-2-yl)piperidin-4-yl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[1-(5-bromopyrazin-2-yl)piperidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN4O2/c1-14(2,3)21-13(20)18-10-4-6-19(7-5-10)12-9-16-11(15)8-17-12/h8-10H,4-7H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPCSCNSHLOZCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=CN=C(C=N2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-(5-bromopyrazin-2-yl)piperidin-4-yl]carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of a piperidine intermediate. This can be achieved by reacting 4-piperidone with appropriate reagents to introduce the desired substituents.
Introduction of the Bromopyrazine Group: The piperidine intermediate is then reacted with 5-bromopyrazine-2-carboxylic acid or its derivatives under suitable conditions to form the bromopyrazine-substituted piperidine.
Carbamate Formation: Finally, the tert-butyl carbamate group is introduced by reacting the bromopyrazine-substituted piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the piperidine ring and the pyrazine moiety.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Major Products
Substitution Products: Depending on the nucleophile, various substituted pyrazine derivatives can be obtained.
Oxidation Products: Oxidation can lead to the formation of pyrazine N-oxides or other oxidized derivatives.
Reduction Products: Reduction typically yields the corresponding amines or reduced pyrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[1-(5-bromopyrazin-2-yl)piperidin-4-yl]carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a pharmacological agent. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development.
Medicine
In medicine, this compound is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases, including neurological disorders and cancers.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(5-bromopyrazin-2-yl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets. The bromopyrazine moiety can bind to active sites of enzymes or receptors, modulating their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity. The carbamate group may also play a role in the compound’s bioavailability and metabolic stability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
The compound’s analogs differ primarily in the heterocyclic substituent, carbamate-protecting groups, and piperidine modifications. Key examples include:
Table 1: Structural and Functional Comparison
Physicochemical Properties
Research Findings
- Cross-Coupling Efficiency : The target compound’s bromine atom achieves >80% yield in Pd-catalyzed couplings, outperforming chloro analogs (~60% yield) .
- Biological Potency : Pyrazine-based carbamates show IC₅₀ values <100 nM against HIV-1 protease, whereas pyridine analogs require higher concentrations (>500 nM) .
Biological Activity
Tert-butyl N-[1-(5-bromopyrazin-2-yl)piperidin-4-yl]carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview of the compound's significance in the field.
Molecular Information
- IUPAC Name: this compound
- CAS Number: 2377036-17-2
- Molecular Formula: C15H24BrN3O2
- Molecular Weight: 386.29 g/mol
Structural Representation
The compound features a tert-butyl group attached to a carbamate moiety, linked to a piperidine ring that is substituted with a 5-bromopyrazine group. This unique structure is believed to contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interactions with specific biological targets, including enzymes and receptors. The following mechanisms are proposed:
- Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways, potentially affecting cellular signaling and metabolic processes.
- Receptor Modulation: Interaction with various receptors can lead to alterations in cellular responses, impacting physiological functions.
Research Findings
Recent studies have focused on the compound's efficacy against various biological targets:
| Target | Activity | Reference |
|---|---|---|
| Enzymes | Potential inhibition of DUBs | |
| Cancer Cell Lines | Induced apoptosis in specific lines | |
| Neurodegenerative Diseases | Modulation of pathways associated with neuroprotection |
Case Studies
- Inhibition of Deubiquitylating Enzymes (DUBs): Research indicates that compounds similar to this compound exhibit inhibitory effects on DUBs, which are crucial in regulating protein degradation pathways. This inhibition may contribute to therapeutic effects in cancer treatment by stabilizing tumor suppressor proteins .
- Anticancer Activity: In vitro studies demonstrated that the compound induces apoptosis in cancer cell lines through the activation of caspase pathways, suggesting its potential as an anticancer agent.
- Neuroprotective Effects: Preliminary findings suggest that this compound could modulate neuroprotective pathways, making it a candidate for further investigation in neurodegenerative diseases .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is essential to compare it with structurally related compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| Tert-butyl (5-bromopyrazin-2-yl)carbamate | Lacks piperidine ring | Moderate enzyme inhibition |
| Tert-butyl N-[1-(6-amino-5-bromopyrazin-2-yl)piperidin] | Similar structure but different substitution | Enhanced receptor modulation |
This comparison highlights how slight structural variations can lead to significant differences in biological activity.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing Tert-butyl N-[1-(5-bromopyrazin-2-yl)piperidin-4-yl]carbamate?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution. A typical protocol involves reacting 5-bromo-2-chloropyrazine with 4-N-BOC-aminopiperidine in a polar aprotic solvent (e.g., 1,4-dioxane) under reflux (110°C) for 12–24 hours, using potassium carbonate (K₂CO₃) as a base. Yields of 80–88% are achievable with this method . Key parameters include:
- Solvent choice : 1,4-dioxane or DMF for solubility and reactivity.
- Catalyst/base : K₂CO₃ or triethylamine (TEA) to deprotonate the piperidine amine.
- Temperature : Reflux conditions to drive the reaction to completion.
Post-synthesis, purification via silica gel chromatography (hexane:ethyl acetate gradients) is recommended .
Q. How should researchers purify and characterize this compound to ensure high purity?
- Methodological Answer :
- Purification : Use flash column chromatography with a hexane:ethyl acetate (4:1 to 8:1) gradient. For scale-up, consider recrystallization from ethanol or methanol.
- Characterization :
- NMR : ¹H/¹³C NMR to confirm the BOC-protected amine and bromopyrazine substitution.
- MS : ESI-MS for molecular ion verification (e.g., [M+H]+ or [M-Boc]+ fragments).
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) to assess purity (>95%) .
Advanced Research Questions
Q. How does the bromine substituent on pyrazine influence regioselectivity in subsequent cross-coupling reactions?
- Methodological Answer : The 5-bromo group on pyrazine acts as a directing group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:
- Suzuki Coupling : Use Pd(PPh₃)₄ with arylboronic acids in THF/water (3:1) at 80°C. Monitor regioselectivity via LC-MS to avoid by-products from competing N-alkylation on the piperidine ring .
- Mechanistic Insight : Steric hindrance from the tert-butyl carbamate group may slow reactions at the 4-position of piperidine, favoring pyrazine-centered reactivity.
Q. What strategies mitigate competing side reactions during deprotection of the BOC group?
- Methodological Answer :
- Acidic Deprotection : Use TFA in DCM (0–5°C) to minimize carbamate scrambling.
- Alternative Methods : Thermally labile BOC groups can be removed via microwave-assisted heating (120°C in DMF) to reduce exposure time.
- By-Product Analysis : Monitor for tert-butyl cation intermediates (via ¹H NMR at δ 1.4 ppm) and adjust conditions to prevent re-alkylation .
Data Analysis and Contradictions
Q. How should researchers resolve discrepancies in reported reaction yields (e.g., 80% vs. 88%)?
- Methodological Answer : Variations arise from:
- Reaction Time : Extended durations (24 hours) may improve yields but risk decomposition.
- Catalyst Loading : Higher Pd/C ratios (5 mol%) in coupling reactions increase efficiency but raise costs.
- Scale Effects : Lab-scale (1–10 mmol) vs. pilot-scale (100 mmol) syntheses may differ in mixing efficiency.
Optimize via Design of Experiments (DoE) to identify critical parameters .
Q. What analytical approaches identify and quantify by-products in the final compound?
- Methodological Answer :
- LC-MS/MS : Detect low-abundance impurities (e.g., de-brominated pyrazine or piperidine ring-opened products).
- X-ray Crystallography : Resolve structural ambiguities if NMR signals overlap.
- Kinetic Studies : Track by-product formation rates under varying temperatures/pH .
Stability and Reactivity
Q. Under what conditions does this compound degrade?
- Methodological Answer :
- Thermal Stability : Decomposes above 150°C (TGA analysis recommended).
- Photoreactivity : Store in amber vials under inert gas; UV/Vis spectroscopy tracks bromine dissociation.
- Hydrolytic Sensitivity : Susceptible to hydrolysis in acidic/basic conditions; monitor via pH-controlled stability studies .
Mechanistic Studies
Q. How can computational modeling predict reactivity trends for this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
